molecular formula C26H20FNO5 B2803620 6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866809-28-1

6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2803620
CAS No.: 866809-28-1
M. Wt: 445.446
InChI Key: FHNROJFLYQPTOC-UHFFFAOYSA-N
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Description

6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic small molecule compound of significant interest in medicinal chemistry and oncology research. It features a complex [1,4]dioxino[2,3-g]quinolin-9-one core structure, which is related to classes of compounds investigated for their potent biological activities . The specific molecular architecture, incorporating a 4-methoxybenzoyl moiety at the 8-position and a (3-fluorophenyl)methyl group at the 6-position, is designed to modulate interactions with key biological targets. Compounds with this fused dioxoquinoline scaffold have been explored as inhibitors of critical cellular pathways and are valuable tools for studying proliferative diseases . The primary research applications for this compound are anticipated to include in vitro screening against cancer cell lines, mechanism-of-action studies to elucidate signaling pathways involved in cell proliferation and survival, and as a chemical probe for target identification and validation. Researchers can utilize this high-purity compound to investigate its potential effects on heat shock response pathways, given that structurally related fused 1,4-dihydrodioxin derivatives have been identified as inhibitors of Heat Shock Transcription Factor 1 (HSF1), a target with implications in oncology and other stress-related disorders . Furthermore, substituted quinolones, a related chemical class, have demonstrated documented utility in the research and treatment of neoplastic diseases and other disorders . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO5/c1-31-19-7-5-17(6-8-19)25(29)21-15-28(14-16-3-2-4-18(27)11-16)22-13-24-23(32-9-10-33-24)12-20(22)26(21)30/h2-8,11-13,15H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNROJFLYQPTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves multiple steps, typically starting with the preparation of the core dioxinoquinolinone structure. This is followed by the introduction of the fluorobenzyl and methoxybenzoyl groups through a series of reactions, including nucleophilic substitution and acylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

6-(3-Fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methoxybenzoyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The dioxinoquinolinone core is essential for maintaining the structural integrity and overall function of the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoyl and Benzyl Groups

The target compound is compared to three close analogs (Table 1):

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key Structural Differences
Target Compound 6-(3-fluorobenzyl), 8-(4-methoxybenzoyl) ~415.4* ~4.6* Reference compound
8-(4-Ethoxybenzoyl)-6-(2-fluorobenzyl) analog 6-(2-fluorobenzyl), 8-(4-ethoxybenzoyl) 429.4 5.1† Ethoxy (vs. methoxy) increases lipophilicity
8-Benzoyl-6-(4-fluorobenzyl) analog 6-(4-fluorobenzyl), 8-benzoyl 415.4 4.6 No methoxy; fluorine at para position
3,4-Bis(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline 2-(4-methoxyphenyl), 3,4-bis(4-fluorophenyl) 424.15 5.8‡ Different core (quinoline vs. dioxinoquinolinone)

*Estimated based on analog data.
†Predicted from ethoxy’s higher hydrophobicity vs. methoxy.
‡Reported XLogP for compound 3h .

Key Observations:

Lipophilicity Trends :

  • Replacement of methoxy with ethoxy (as in ) increases XLogP from ~4.6 to 5.1, suggesting enhanced membrane permeability but reduced aqueous solubility.
  • The absence of a methoxy group (e.g., benzoyl in ) retains similar XLogP but may alter binding specificity.

Para-fluorine in may enhance electronic interactions with aromatic residues in target proteins.

Core Structure Impact: The dioxinoquinolinone core in the target compound and analogs provides rigidity and planar geometry, contrasting with the simpler quinoline scaffold in . This rigidity may affect conformational flexibility during target engagement.

Biological Activity

The compound 6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic derivative belonging to the class of quinoline-based compounds. Its structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H21FNO5C_{25}H_{21}FNO_5. It features a quinoline core substituted with a fluorophenyl and methoxybenzoyl group. The presence of these substituents is hypothesized to influence its interaction with biological targets.

Biological Activity Overview

Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. Its mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For example, in vitro studies have shown that it can inhibit the growth of human osteosarcoma cells (U-2 OS), demonstrating a concentration-dependent effect on cell viability and migration .

Enzyme Inhibition : The compound has been observed to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for tumor invasion and metastasis; thus, their inhibition suggests potential use in cancer therapy .

Case Studies

  • In Vitro Studies on U-2 OS Cells :
    • Objective : To investigate the anti-metastatic effects.
    • Findings : The compound significantly reduced cell migration and invasion, correlating with decreased expression levels of MMP-2 and MMP-9. Western blot analysis confirmed reduced protein levels of key signaling molecules involved in cancer progression (e.g., p-JNK, p-p38) following treatment with the compound .
  • Synthesis and Biological Evaluation :
    • Researchers synthesized derivatives based on this quinoline structure and tested them against various cancer cell lines. Some derivatives showed enhanced potency compared to others in inhibiting cell growth and inducing apoptosis .

The proposed mechanism involves binding to specific receptors or enzymes that regulate cell proliferation and survival pathways. Computational modeling studies suggest that the compound interacts with insulin-like growth factor-1 receptor (IGF-1R), leading to downstream effects on MAPK/AKT signaling pathways that are pivotal in cancer cell survival and metastasis .

Data Table: Biological Activities Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AntiproliferativeU-2 OS10Inhibition of MMP-2/9; modulation of IGF-1R
Anti-migratoryU-2 OS5Suppression of migration/invasion pathways
Enzyme InhibitionMMP-2/915Competitive inhibition

Q & A

Q. What are the optimal synthetic routes for 6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-dioxinoquinolin-9-one, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with palladium-catalyzed cross-coupling to form the quinoline core, followed by benzoylation and fluorophenylmethylation. Key optimization parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance carbon-carbon bond formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
  • Temperature control : Reactions often proceed at 80–100°C for 12–24 hours to maximize yields .

Q. Example Protocol :

Quinoline core formation : React 7-hydroxyquinoline with 3-fluorobenzyl bromide under Pd catalysis.

Benzoylation : Introduce 4-methoxybenzoyl chloride via Friedel-Crafts acylation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and HPLC to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

  • X-ray crystallography : Resolves stereochemistry and confirms fused dioxane-quinoline ring systems .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxybenzoyl at C8, fluorophenylmethyl at C6) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₈H₂₁F₂NO₅) .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial assays : Broth microdilution (MIC) against Plasmodium falciparum (IC₅₀ < 1 µM) and Staphylococcus aureus .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
  • Enzyme inhibition : Fluorescence-based assays targeting PfPK6 kinase (IC₅₀ values correlate with antimalarial activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Substituent variation : Replace 4-methoxybenzoyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme binding .
  • Fluorine positioning : Compare 3-fluorophenyl vs. 2-fluorophenyl analogs to assess steric effects on target engagement .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in rodent models) to identify metabolic vulnerabilities .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to improve solubility (logP = 2.8) and bioavailability .
  • Target validation : CRISPR knockout of PfPK6 in Plasmodium to confirm mechanism .

Q. Which computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina simulates interactions with PfPK6’s ATP-binding pocket (docking score ≤ -9.0 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. Example Workflow :

Docking : Align compound into PfPK6 (PDB: 3Q6I) active site.

Free-energy calculations : MM-PBSA quantifies binding affinity (ΔG ~ -40 kcal/mol) .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers and analyze via LC-MS to identify hydrolysis products (e.g., cleavage of dioxane ring) .
  • Light/heat stress : Monitor degradation kinetics at 40°C/75% RH using accelerated stability protocols .

Q. What advanced structural elucidation techniques address crystallinity challenges?

  • Microcrystal electron diffraction (MicroED) : Resolves structures from sub-micron crystals .
  • Solid-state NMR : Probes conformational flexibility in amorphous phases .

Q. How do substituents influence photophysical properties for imaging applications?

  • Fluorescence spectroscopy : Introduce electron-donating groups (e.g., -NH₂) at C2 to enhance quantum yield (QY > 0.5) .
  • Two-photon absorption : TD-DFT calculations predict λₑₓ ≈ 800 nm for deep-tissue imaging .

Q. What collaborative frameworks integrate multi-omics data to elucidate mechanisms?

  • Transcriptomics : RNA-seq of treated Plasmodium identifies dysregulated pathways (e.g., heme biosynthesis) .
  • Proteomics : SILAC labeling quantifies PfPK6 expression changes post-treatment .

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